1,2-Dibromobenzene
Overview
Description
1,2-Dibromobenzene is an organic compound belonging to the family of polyhalogenated aromatic hydrocarbons (PAHs). It is a colorless solid with a molecular formula of C6H4Br2. This compound is a common environmental pollutant and is used in various industrial processes, such as the manufacture of dyes, polymers, pharmaceuticals, photographic materials, and various other organic compounds. It is also used as a flame retardant in plastics, rubber, and textiles. In recent years, this compound has been studied for its potential use as a therapeutic agent for various diseases.
Scientific Research Applications
Synthesis Precursor
1,2-Dibromobenzenes are significant in the synthesis of various organic compounds. They serve as valuable precursors for numerous transformations, particularly in reactions involving the formation of benzynes. The synthesis process often involves regioselective bromination and halogen/metal permutations, making 1,2-dibromobenzene derivatives like 1,2-Dibromo-3-iodobenzene and 1,2-dibromo-4-iodobenzene crucial intermediates (Diemer, Leroux, & Colobert, 2011).
Structural and Melting Point Analysis
The structural properties of this compound, including its melting relations, have been a focus of research. Studies show that its melting point differs from other isomers like 1,4-dibromobenzene, which can be attributed to molecular symmetry and the frequency of halogen bonds. These structural properties are crucial for applications in materials science and crystallography (Dziubek & Katrusiak, 2014).
Chemical Reactions and Transformations
This compound undergoes various chemical transformations, such as double silylation, using systems like Mg/LiCl/DMI. This transformation demonstrates the compound's utility in creating derivatives like 1,2-bis(trimethylsilyl)benzenes, which have broad applications in organic chemistry (Kitamura et al., 2017).
Interaction with Surfaces
Research into the interaction of this compound with surfaces like Si(111)-7x7 has provided insights into its chemisorption properties. These studies are significant for understanding surface chemistry and potential applications in materials science (Dobrin, 2005).
Vibrational Spectroscopic Studies
This compound has been a subject of vibrational spectroscopic investigations. These studies, utilizing techniques like FT-IR and FT-Raman spectroscopy, offer insights into the vibrational patterns of the molecule, crucial for understanding its physical and chemical properties (Shakila, Periandy, & Ramalingam, 2011).
Electrocatalysis
The electroreduction behavior of this compound, particularly in the presence of CO2, is another area of interest. These studies are significant for applications in electrocatalysis and sustainable chemistry (Lan et al., 2012).
Mechanism of Action
Target of Action
1,2-Dibromobenzene is an aryl bromide and an isomer of dibromobenzene . It is a precursor to many 1,2-disubstituted derivatives of benzene . The primary targets of this compound are the benzene ring structures in organic compounds, where it acts as an electrophile .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can act as a precursor to many 1,2-disubstituted derivatives of benzene . These derivatives can participate in various biochemical reactions and pathways, depending on their specific structures and functional groups.
Pharmacokinetics
It is known that bromobenzene and its derivatives are quickly eliminated from the plasma . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability.
Result of Action
The result of this compound’s action is the formation of 1,2-disubstituted derivatives of benzene . These derivatives can have various molecular and cellular effects, depending on their specific structures and functional groups.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is a colorless liquid at room temperature, but impure samples may appear yellowish . Furthermore, the compound’s density, boiling point, and melting point can affect its stability and efficacy . More research is needed to fully understand how environmental factors influence the action of this compound.
Safety and Hazards
properties
IUPAC Name |
1,2-dibromobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2/c7-5-3-1-2-4-6(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQONPSCCEXUXTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022064 | |
Record name | 1,2-Dibromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; Not miscible or difficult to mix in water; Melting point = 5-8 deg C; [MSDSonline] | |
Record name | o-Dibromobenzene | |
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Vapor Pressure |
0.13 [mmHg] | |
Record name | o-Dibromobenzene | |
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URL | https://haz-map.com/Agents/7892 | |
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CAS RN |
583-53-9, 26249-12-7 | |
Record name | 1,2-Dibromobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-53-9 | |
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Record name | 1,2-Dibromobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583539 | |
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Record name | Dibromobenzene (mixed isomers) | |
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Record name | 1,2-DIBROMOBENZENE | |
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Record name | Benzene, dibromo- | |
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Record name | Benzene, 1,2-dibromo- | |
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Record name | 1,2-Dibromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.207 | |
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Record name | 1,2-dibromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-DIBROMOBENZENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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